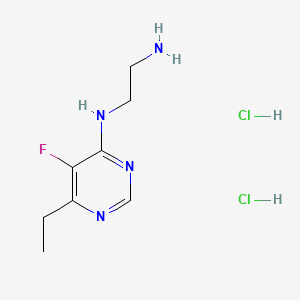
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H13FN4. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves multiple steps. The starting materials typically include 6-ethyl-5-fluoropyrimidine and ethane-1,2-diamine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride include:
- N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochloride
- N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its fluorine and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H15Cl2FN4 |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H13FN4.2ClH/c1-2-6-7(9)8(11-4-3-10)13-5-12-6;;/h5H,2-4,10H2,1H3,(H,11,12,13);2*1H |
InChI Key |
KCCYWADGQRAAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















